molecular formula C22H12Cl6N2 B10914449 1-(2,5-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole

1-(2,5-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B10914449
M. Wt: 517.1 g/mol
InChI Key: AENBYHCNLNISOY-UHFFFAOYSA-N
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Description

1-(2,5-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorinated phenyl groups attached to a pyrazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole typically involves the reaction of 2,5-dichlorobenzaldehyde with 3,4-dichlorobenzaldehyde in the presence of a suitable base and a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The final step involves the cyclization of the intermediate product to form the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial synthesis may also involve additional purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

1-(2,5-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole is unique due to the specific positioning of the chlorine atoms on the phenyl rings. This unique arrangement can influence the compound’s chemical reactivity, biological activity, and overall properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C22H12Cl6N2

Molecular Weight

517.1 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methylpyrazole

InChI

InChI=1S/C22H12Cl6N2/c1-11-21(12-2-5-15(24)18(27)8-12)29-30(20-10-14(23)4-7-17(20)26)22(11)13-3-6-16(25)19(28)9-13/h2-10H,1H3

InChI Key

AENBYHCNLNISOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)C3=C(C=CC(=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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